An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)boronic Acid: Properties, Structure, and Applications
An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)boronic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Fluoropyridin-2-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the fluorine substituent and the nitrogen atom in the pyridine ring, make it an invaluable reagent for creating complex molecules, particularly in the development of novel pharmaceutical agents. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its chemical properties, structure, and essential experimental protocols.
Chemical Structure and Identifiers
The structure of (4-Fluoropyridin-2-yl)boronic acid features a pyridine ring substituted with a fluorine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 2-position. This arrangement significantly influences the molecule's reactivity and physicochemical properties.
| Identifier | Value |
| IUPAC Name | (4-Fluoropyridin-2-yl)boronic acid |
| CAS Number | 1208101-73-8[1] |
| Molecular Formula | C₅H₅BFNO₂[1][2][3][][5][6] |
| Canonical SMILES | OB(C1=NC=CC(F)=C1)O[1] |
| InChI | InChI=1S/C5H5BFNO2/c7-5-2-3-6-4(1-5)8(9)10/h1-3,9-10H |
| InChI Key | WXGBZJJAGLSBPR-UHFFFAOYSA-N[2][3][5] |
Physicochemical Properties
The physicochemical properties of (4-Fluoropyridin-2-yl)boronic acid are crucial for its handling, storage, and application in chemical reactions. Quantitative data are summarized below.
| Property | Value |
| Molecular Weight | 140.91 g/mol [1][2][3][][5] |
| Appearance | White to off-white solid/powder[2][3] |
| Water Solubility | 2.5% (for a similar isomer)[7] |
| Chemical Stability | Stable under normal conditions.[7][8] |
| pKa | Boronic acids generally have a pKa between 4 and 10, functioning as Lewis acids.[9] The electron-withdrawing nature of the fluoropyridine ring suggests a pKa towards the lower end of this range. |
Synthesis and Reactivity
Boronic acids are stable, generally non-toxic, and versatile intermediates in organic synthesis.[9] (4-Fluoropyridin-2-yl)boronic acid is typically synthesized through a metal-halogen exchange reaction followed by borylation.
A general, widely-used protocol involves the reaction of a corresponding halopyridine (e.g., 2-bromo-4-fluoropyridine) with a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.[10][11]
The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds.[12] This reaction is a cornerstone of drug discovery for assembling biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[13]
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the efficient coupling of (4-Fluoropyridin-2-yl)boronic acid with various aryl or heteroaryl halides (or triflates). The fluorine substituent can strategically modulate the final product's properties, such as metabolic stability and pKa, which is highly advantageous in medicinal chemistry.[13] Microwave-assisted protocols have become increasingly popular as they dramatically reduce reaction times from hours to minutes and often improve yields.[13]
Caption: A typical experimental workflow for a microwave-assisted Suzuki coupling reaction.
Experimental Protocols
The following are representative protocols for the synthesis and application of (4-Fluoropyridin-2-yl)boronic acid. Researchers should adapt these methods based on specific substrates and available equipment.
Protocol 1: Synthesis of (4-Fluoropyridin-2-yl)boronic Acid
This protocol is a generalized procedure based on the synthesis of similar pyridine boronic acids.[10]
-
Reaction Setup : Dissolve 2-bromo-4-fluoropyridine (1.0 eq.) and triisopropyl borate (1.2 eq.) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1) under a nitrogen atmosphere.
-
Lithiation : Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (1.2 eq., 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Borylation : Stir the mixture at -78 °C for an additional 30-60 minutes after the addition is complete. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching and Hydrolysis : Slowly warm the reaction to -20 °C. Quench the reaction by adding 3N HCl until the pH is approximately 2. Stir vigorously at room temperature for 30 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-Fluoropyridin-2-yl)boronic acid, typically as a solid.
-
Purification : If necessary, the product can be purified further by recrystallization or flash chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for related fluoropyridine boronic acids.[13]
-
Vial Preparation : In a 10 mL microwave vial, combine (4-Fluoropyridin-2-yl)boronic acid (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to the vial.
-
Microwave Irradiation : Seal the vial securely with a cap. Place it in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[13]
-
Workup : After the reaction has cooled, dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer with additional ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting residue by flash column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired biaryl product.
Safety and Handling
Proper safety precautions are essential when working with (4-Fluoropyridin-2-yl)boronic acid and related reagents.
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][14] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][14] Some boronic acids benefit from refrigerated storage.[14] |
| Hazards | May cause skin, eye, and respiratory irritation.[14][15] Harmful if swallowed.[8] |
| First Aid | If on skin: Wash with plenty of soap and water.[14] If in eyes: Rinse cautiously with water for several minutes.[7][14] If inhaled: Remove person to fresh air.[7][14] If swallowed: Rinse mouth and consult a physician.[8] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[7] |
References
- 1. 4-Fluoropyridine-2-boronic acid|BLD Pharm [bldpharm.com]
- 2. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 3. 2-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. H27630.06 [thermofisher.com]
- 7. fishersci.es [fishersci.es]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. aksci.com [aksci.com]
